molecular formula C17H17ClO2 B6356736 4-Chloro-3-(4-T-butylphenyl)benzoic acid CAS No. 1181627-15-5

4-Chloro-3-(4-T-butylphenyl)benzoic acid

Cat. No.: B6356736
CAS No.: 1181627-15-5
M. Wt: 288.8 g/mol
InChI Key: ZYKAMFZVPCFKDG-UHFFFAOYSA-N
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Description

4-Chloro-3-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C15H15ClO2. This compound is characterized by the presence of a chloro group and a t-butylphenyl group attached to a benzoic acid core. It is a derivative of benzoic acid and is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-(4-T-butylphenyl)benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The process is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The reagents used include aryl halides and boronic acids or esters, with palladium catalysts and bases such as potassium carbonate in solvents like toluene or ethanol .

Mechanism of Action

The mechanism by which 4-Chloro-3-(4-T-butylphenyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The chloro and t-butylphenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are subject to ongoing research .

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO2/c1-17(2,3)13-7-4-11(5-8-13)14-10-12(16(19)20)6-9-15(14)18/h4-10H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKAMFZVPCFKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653549
Record name 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181627-15-5
Record name 4'-tert-Butyl-6-chloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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